ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a dimethoxybenzoyl group, and an amino propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves the following steps:
Formation of the Amino Ester: The starting material, 3-(2-chlorophenyl)propanoic acid, is first converted to its corresponding ethyl ester using ethanol and an acid catalyst.
Amidation Reaction: The ethyl ester is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to efficiently produce the ethyl ester.
Automated Amidation: Employing automated systems to control the amidation reaction, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate has several applications in scientific research:
Medicinal Chemistry: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-bromophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate: Similar structure with a bromine atom instead of chlorine.
Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]butanoate: Similar structure with an additional carbon in the propanoate chain.
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-4-27-19(23)12-16(14-7-5-6-8-15(14)21)22-20(24)13-9-10-17(25-2)18(11-13)26-3/h5-11,16H,4,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGJDNXPGPKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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